molecular formula C17H16F2N2O3 B2708568 N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260553-01-3

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide

Cat. No.: B2708568
CAS No.: 260553-01-3
M. Wt: 334.323
InChI Key: FTAYGLFNPADXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoro-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide typically involves a multi-step processThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and aluminum chloride as a catalyst for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized tert-butyl derivatives.

Scientific Research Applications

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoro groups may enhance the compound’s stability and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-hydroxybenzamide: Contains a hydroxy group instead of a nitro group.

    N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-methylbenzamide: Features a methyl group instead of a nitro group.

Uniqueness

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (nitro and difluoro) and electron-donating (tert-butyl) groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2,6-difluoro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-17(2,3)10-4-6-11(7-5-10)20-16(22)14-12(18)8-9-13(15(14)19)21(23)24/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAYGLFNPADXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.